molecular formula C6H4N2S B1199882 1,2,3-Benzothiadiazole CAS No. 273-77-8

1,2,3-Benzothiadiazole

Cat. No. B1199882
CAS RN: 273-77-8
M. Wt: 136.18 g/mol
InChI Key: FNQJDLTXOVEEFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3-Benzothiadiazole derivatives involves diverse methodologies, reflecting the compound's versatility in chemical reactions. For instance, reactions with hydrazonoyl halides have been employed for synthesizing various heterocyclic derivatives, including 1,4-Benzothiazine, showcasing the adaptability of this compound in synthetic chemistry (Hassan & Abdelhamid, 1997). Additionally, the use of molecular iodine has been explored for the divergent synthesis of benzimidazoles and benzothiazoles, revealing the compound's ability to undergo oxidative cyclization, forming new C-N and S-N bonds at ambient temperatures (Naresh, Kant, & Narender, 2014).

Scientific Research Applications

  • Organic Light-Emitting Diodes (OLEDs)

    • 1,2,3-Benzothiadiazole and its derivatives are important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of organic light-emitting diodes .
    • The construction of molecules with the unit core of 1,2,3-Benzothiadiazole can improve the electronic properties of the resulting organic materials .
    • The OLEDs produced intense yellow-green emission colors with low turn-on voltages (3.0–3.2 V), high maximum luminescence (31,920 cd m−2), high maximum efficiencies (EQE max = of 5.91%, PE max = 13.29 lm W−1, and CE max = 13.18 cd A−1), and decent efficiency low-off .
  • Organic Solar Cells (OSCs)

    • 1,2,3-Benzothiadiazole is an electron-deficient unit with a fused aromatic core, which can be used to construct conjugated polymers for application in organic solar cells .
    • The prepared conjugated polymers have excellent thermal stability and solubility, higher molecular weight polymers have broader absorption spectra and stronger inter-chain aggregation .
    • The power conversion efficiencies (PCEs) over 18% and 14% in non-fullerene and all-polymer OSCs have been achieved .
  • Organic Field-Effect Transistors (OFETs)

    • 1,2,3-Benzothiadiazole-based polymers have been used in the fabrication of organic field-effect transistors .
    • The OFET devices fabricated with the copolymers exhibited a maximum charge carrier mobility of 0.67 cm2 V−1 s−1 .
    • The higher molecular weight polymers perform better when applied to field effect transistors .
  • Organic Semiconductors

    • 1,2,3-Benzothiadiazole and its derivatives are important acceptor units used in the development of electronic materials for organic semiconductors .
    • The construction of molecules with the unit core of 1,2,3-Benzothiadiazole can improve the electronic properties of the resulting organic materials .
  • Organic Photovoltaics

    • 1,2,3-Benzothiadiazole is an electron-deficient unit with a fused aromatic core, which can be used to construct conjugated polymers for application in organic photovoltaics .
    • The power conversion efficiencies (PCEs) over 18% and 14% in non-fullerene and all-polymer organic photovoltaics have been achieved .
  • Organic Photodetectors

    • A low bandgap polymer, poly(2,7-carbazole-alt-4,7-dithienyl-2,1,3-benzothiadiazole) (PCDTBT), is used as the electron donor material in organic photodetectors .
    • The photodetectors based on PCDTBT reach efficiency of 19.0%, which is one of the highest efficiencies in binary organic photodetectors .
  • Organic Sensors

    • A new metal–organic framework based on cadmium (II) cations, di (p-carboxyphenyl)sulphone and 4,7-di (imidazol-1-yl)-2,1,3-benzothiadiazole was prepared, and its crystal structure was determined using single-crystal XRD analysis .
    • This metal-organic framework demonstrated sensing properties towards antibiotics and a toxic natural polyphenol gossypol through effective luminescence quenching in an ethanol suspension .
    • The determined detection limit for gossypol was among the lowest reported so far (0.65 µM), and did not significantly change in the interference experiments with cottonseed oil as background .
  • Organic Phototransistors

    • 1,2,3-Benzothiadiazole and its derivatives have been used in the development of organic phototransistors .
    • The phototransistors based on these materials have shown promising performances due to their strong electron-withdrawing ability and the improvement in the electronic properties of the resulting organic materials .
  • Organic Thin-Film Transistors

    • Donor–acceptor polymers based on 1,2,3-Benzothiadiazole have been synthesized and used in organic thin-film transistors .
    • The thin-film transistors fabricated with these polymers have shown well balanced ambipolar transport characteristics .
  • Organic Semiconductors

    • 1,2,3-Benzothiadiazole and its derivatives are important acceptor units used in the development of organic semiconductors .
    • The semiconductors containing these units have demonstrated interesting properties and promising performances as active layers in various organic electronic devices .

Safety And Hazards

When handling 1,2,3-Benzothiadiazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

1,2,3-Benzothiadiazole has been claimed to synergise insecticides including dicrotophos but has not been commercialised for that application . The only derivative to have found significant use is the fungicide acibenzolar-S-methyl . Future research may focus on the development of reliable and sensitive methods for the detection of gossypol in various media .

properties

IUPAC Name

1,2,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4N2S/c1-2-4-6-5(3-1)7-8-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQJDLTXOVEEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181747
Record name Benzo-1,2,3-thiadiazole
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Molecular Weight

136.18 g/mol
Source PubChem
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Product Name

1,2,3-Benzothiadiazole

CAS RN

273-77-8
Record name 1,2,3-Benzothiadiazole
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Record name Benzo-1,2,3-thiadiazole
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Record name Benzo-1,2,3-thiadiazole
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Record name 1,2,3-benzothiadiazole
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Record name 1,2,3-Benzothiadiazole
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Synthesis routes and methods I

Procedure details

To a mixture of 2-aminobenzenethiol (1.00 g, 7.99 mmol) in water (8 mL) was added aqueous 12 N hydrochloric acid (2 mL, 20 mmol) slowly at rt. Sodium nitrite (827 mg, 12.0 mmol) was then added slowly at rt. THF (4 mL) was added for solubility, and the reaction was stirred at rt for 30 min. The solution was neutralized with saturated aqueous potassium carbonate, and the material was extracted with DCM and saturated aqueous sodium bicarbonate. The organic layer was purified via column chromatography (1% EtOAc:heptane) to afford 850 mg (78%) of the title compound as an orange liquid. 1H NMR (400 MHz, CDCl3): δ 7.63-7.73 (m, 2 H), 8.12 (dt, J=8.3, 0.9 Hz, 1 H), 8.66 (dt, J=8.5, 0.9 Hz, 1 H).
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1 g
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8 mL
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2 mL
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827 mg
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4 mL
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Yield
78%

Synthesis routes and methods II

Procedure details

A dinitrobenzene (I) is reacted with, for example, ammonium chloride and iron or with hydrogen gas and palladium on activated carbon in a solvent such as ethanol or toluene and at elevated temperature to give the corresponding aminoaniline (VII). The aminoaniline (VII) is reacted with, for example, thionyl chloride, N-thionyl aniline or sulfur dichloride in a solvent such as toluene or ethanol and at elevated temperature to yield a benzothiadiazole of formula (A'").
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3-Benzothiadiazole
Reactant of Route 2
1,2,3-Benzothiadiazole
Reactant of Route 3
1,2,3-Benzothiadiazole
Reactant of Route 4
1,2,3-Benzothiadiazole
Reactant of Route 5
1,2,3-Benzothiadiazole
Reactant of Route 6
1,2,3-Benzothiadiazole

Citations

For This Compound
663
Citations
L Benati, PC Montevecchi… - The Journal of Organic …, 1977 - ACS Publications
Several papers have described the decomposition of thiadiazoles, and several structures have been claimed for the reaction intermediate. It was proposed that the thermal …
Number of citations: 24 pubs.acs.org
TEA Frizon, JCV Martínez, JL Westrup… - Dyes and …, 2016 - Elsevier
Three photoactive compounds with π-extended conjugation based on the 2,1,3-benzothiadiazole unit were synthesized and characterized. The compounds exhibited absorption in the …
Number of citations: 30 www.sciencedirect.com
DL Gil, CF Wilkinson - Pesticide Biochemistry and Physiology, 1977 - Elsevier
The activities of 47 substituted 1,2,3-benzothiadiazoles as inhibitors of microsomal epoxidation and/or hydroxylation in enzyme preparations from rat liver or armyworm (Spodoptera …
Number of citations: 32 www.sciencedirect.com
L Benati, PC Montevecchi, A Tundo… - The Journal of Organic …, 1976 - ACS Publications
1, 2, 3-Benzothiadiazole with Arylthio Radicals J. Org. Chem., Vol. 41, No. 8, 1976 1331 an analogous fashion. Full analytical and spectroscopic data (ir, NMR) for these compounds are …
Number of citations: 8 pubs.acs.org
DL Gil - 1973 - sbbmch.cl
Diego Lionel Gil Hormazabal was born on August U, 1939* in Santiago, Chile. He attended public elementary school (Escuela Brasil) and high school (instituto Nacional) in Santiago. …
Number of citations: 7 www.sbbmch.cl
V Karthikeyan, SS Gnanamanickam - Archives of phytopathology …, 2011 - Taylor & Francis
Use of BTH to evaluate the disease severity and induction of systemic resistance in rice to bacterial blight caused by Xanthomonas oryzae pv. oryzae is investigated. A new batch of 25 …
Number of citations: 11 www.tandfonline.com
Z Fan, Z Shi, H Zhang, X Liu, L Bao, L Ma… - Journal of agricultural …, 2009 - ACS Publications
Elicitors provide a broad spectrum of systemic acquired resistance by altering the physical and physiological status of the host plants and, therefore, are among the most successful …
Number of citations: 151 pubs.acs.org
YW Ai, FL Liu, ZJ Fan, HB Song… - … Section E: Structure …, 2005 - scripts.iucr.org
In the title compound, C13H14N4OS, which was synthesized as a candidate plant activator by the reaction of 1-amino-1-methyl-1-propylacetonitrile and 1,2,3-benzothiadiazole-7-…
Number of citations: 4 scripts.iucr.org
JZ Zhao, FL Liu, HB Song, XF Liu… - … Section E: Structure …, 2006 - scripts.iucr.org
The title compound, C11H10N4OS was synthesized as a candidate plant activator. In the crystal structure, the benzene ring and the thiadiazole ring are nearly coplanar, making a …
Number of citations: 4 scripts.iucr.org
L Benati, PC Montevecchi, A Tundo… - Journal of the Chemical …, 1974 - pubs.rsc.org
The reaction of 1,2,3-benzothiadiazole (I) with phenyl radicals, at room temperature, afforded diphenyl sulphide, dibenzothiophen, thianthren, 4-phenylthiodibenzothiophen, and 1,2-…
Number of citations: 5 pubs.rsc.org

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